
2-Bromo-4-iodobenzyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-iodobenzyl Acetate is an organic compound that belongs to the class of benzyl acetates It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodobenzyl Acetate typically involves the bromination and iodination of benzyl acetate. One common method is to start with benzyl acetate and introduce bromine and iodine atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide for bromination and iodine monochloride for iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-iodobenzyl Acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction Reactions: Reduction can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-Bromo-4-iodobenzaldehyde.
Reduction: Formation of 2-Bromo-4-iodobenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-4-iodobenzyl Acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-iodobenzyl Acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chlorobenzyl Acetate
- 2-Bromo-4-fluorobenzyl Acetate
- 2-Bromo-4-iodobenzyl Alcohol
Uniqueness
2-Bromo-4-iodobenzyl Acetate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other benzyl acetates. The combination of these halogens allows for specific interactions and applications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C9H8BrIO2 |
|---|---|
Poids moléculaire |
354.97 g/mol |
Nom IUPAC |
(2-bromo-4-iodophenyl)methyl acetate |
InChI |
InChI=1S/C9H8BrIO2/c1-6(12)13-5-7-2-3-8(11)4-9(7)10/h2-4H,5H2,1H3 |
Clé InChI |
SDDFNZYZZCPFKE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C=C(C=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


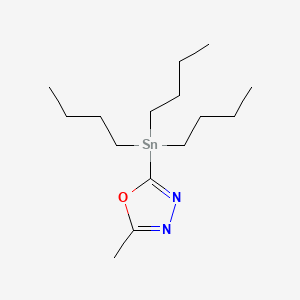
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
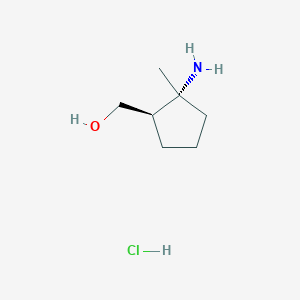
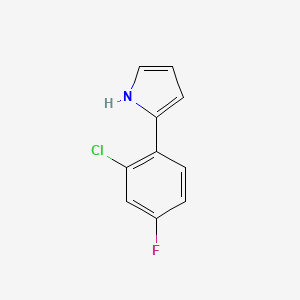
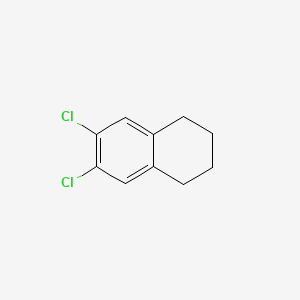
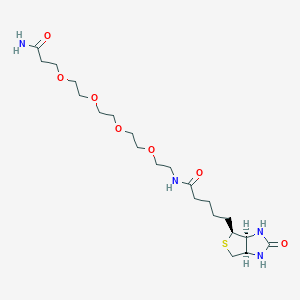
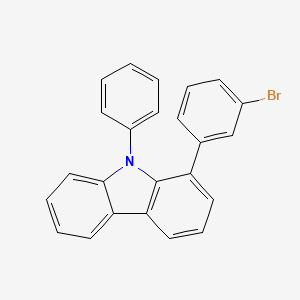
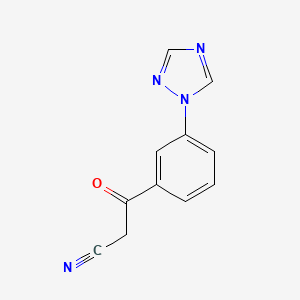



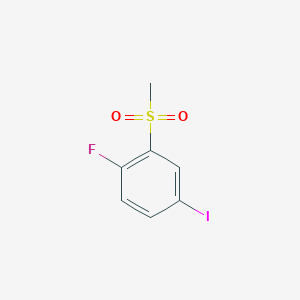
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
